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Potential off-target effects of GSK1521498

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Compound of Interest

Compound Name: GSK1521498 free base

Cat. No.: B1672355

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Technical Support Center: GSK1521498

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK1521498. This resource is intended for researchers, scientists, and drug development professionals.

Introduction to GSK1521498

GSK1521498 is a potent and selective μ -opioid receptor (MOR) inverse agonist.[1][2] It has been investigated for its potential in treating disorders related to compulsive consumption, such as binge eating and alcohol dependence.[3][4][5] In vitro studies have demonstrated its high selectivity for the human μ -opioid receptor over kappa-opioid (KOR) and delta-opioid (DOR) receptors.[2]

FAQs: Understanding the Selectivity and Effects of GSK1521498

Q1: What is the known selectivity profile of GSK1521498?

A1: GSK1521498 is characterized as a selective μ -opioid receptor (MOR) antagonist with inverse agonist properties.[1][2] In vitro affinity assays have shown it to be more than 10-fold selective for the human MOR compared to the κ -opioid receptor (KOR) and δ -opioid receptor (DOR). For rat receptors, the selectivity is even greater, at over 50-fold.[2] Autoradiography in rat brain slices has confirmed this preferential occupancy of MOR over KOR and DOR in situ. [2]



Q2: Are the observed side effects of GSK1521498 in clinical trials considered off-target effects?

A2: The secondary pharmacodynamic effects observed in clinical studies, such as mild to moderate impairments in attention and reductions in pressure pain threshold and tolerance at higher doses, are generally considered to be related to its primary mechanism of action as a μ -opioid receptor antagonist.[1] These effects are dose-dependent and align with the known roles of the endogenous opioid system in cognition and pain perception.[1]

Q3: Have any broad off-target screening panels (e.g., kinase panels, CEREP panels) been published for GSK1521498?

A3: As of the latest review of publicly available scientific literature, detailed results from broad off-target screening panels for GSK1521498 have not been published. The available research primarily focuses on its on-target μ -opioid receptor pharmacology.

Q4: What is the difference between an on-target and an off-target effect?

A4: An on-target effect is a pharmacological effect (either therapeutic or adverse) that results from the drug binding to its intended molecular target. In the case of GSK1521498, this is the μ -opioid receptor. An off-target effect is an effect caused by the drug binding to a molecular target other than the intended one. These can be unexpected and may contribute to adverse drug reactions.

Troubleshooting Guide: Investigating Unexpected Experimental Results

If you encounter unexpected results in your experiments with GSK1521498 that you suspect may be due to off-target effects, this guide provides a systematic approach to investigation.

Scenario: You observe a cellular phenotype or behavioral response in your model system that is not readily explained by the known pharmacology of μ -opioid receptor antagonism.

Question: How can I determine if my unexpected result is due to an off-target effect of GSK1521498?

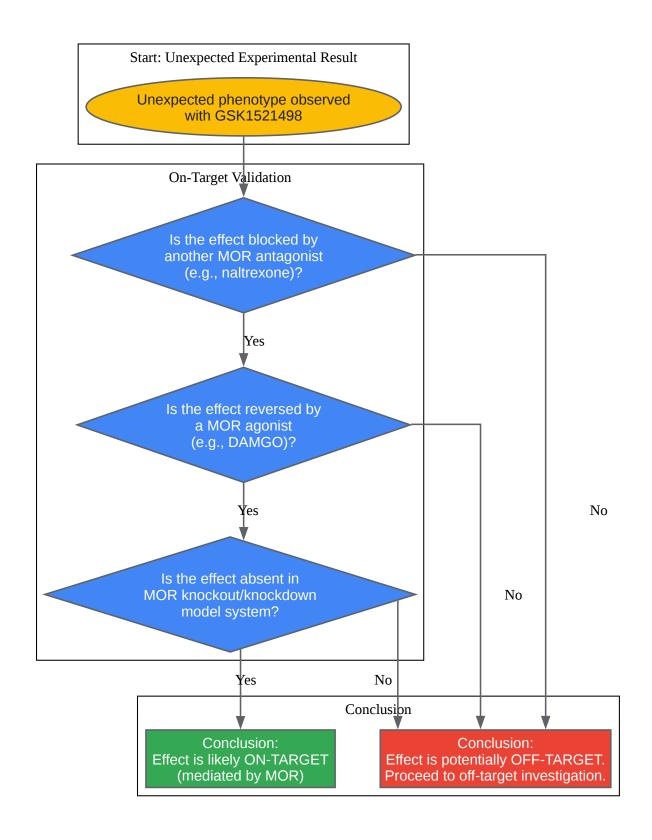
Answer: A multi-step approach is recommended to distinguish between on-target and potential off-target effects. This involves using pharmacological and genetic tools to validate the



involvement of the μ -opioid receptor.

Logical Workflow for Troubleshooting Unexpected Effects





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Caption: Troubleshooting logic for differentiating on-target vs. potential off-target effects.



Experimental Protocols for Off-Target Effect Investigation

Should the troubleshooting workflow suggest a potential off-target effect, the following are generalized protocols for further investigation.

Broad Receptor Binding Panel (e.g., CEREP/Eurofins SafetyScreen)

This type of screen assesses the ability of a compound to displace radiolabeled ligands from a wide array of receptors, ion channels, and transporters.

Methodology:

- Compound Preparation: GSK1521498 is prepared at a specified concentration (e.g., 10 μM)
 in a suitable vehicle.
- Assay Principle: The assay measures the percentage of inhibition of binding of a specific radioligand to a panel of molecular targets.
- Incubation: GSK1521498 is incubated with a preparation of the target (e.g., cell membranes expressing the receptor) and the corresponding radioligand.
- Detection: The amount of bound radioactivity is measured, typically by scintillation counting or other methods.
- Data Analysis: The percentage of inhibition of radioligand binding by GSK1521498 is calculated. A significant inhibition (typically >50%) at a specific target suggests a potential interaction.

Kinase Profiling Panel

This assay evaluates the inhibitory activity of a compound against a broad panel of protein kinases.

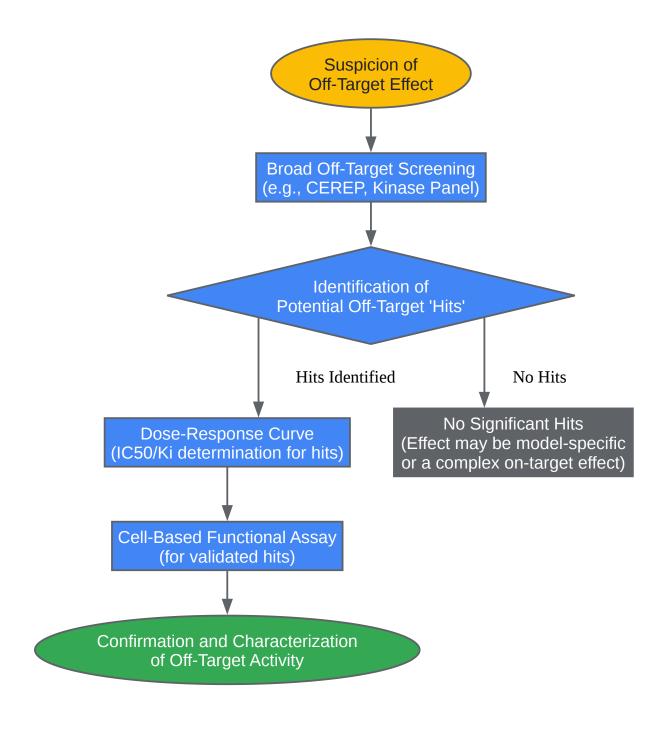
Methodology:



- Compound Preparation: GSK1521498 is prepared at one or more concentrations (e.g., 1 μ M and 10 μ M).
- Assay Principle: The assay measures the ability of the compound to inhibit the
 phosphorylation of a substrate by a specific kinase. This is often done by quantifying the
 amount of ATP consumed.
- Reaction: Each kinase in the panel is incubated with its specific substrate, ATP, and GSK1521498.
- Detection: The remaining ATP concentration is measured, often using a luciferase-based system (e.g., ADP-Glo[™]). The amount of light produced is inversely proportional to the kinase activity.
- Data Analysis: The percentage of inhibition of each kinase by GSK1521498 is calculated. Significant inhibition suggests a potential off-target interaction.

Experimental Workflow for Off-Target Characterization





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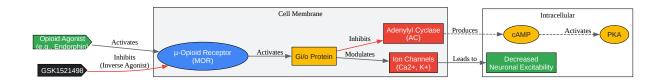
Caption: Workflow for identifying and characterizing potential off-target effects.

Signaling Pathway Context: On-Target Effects of GSK1521498



Understanding the primary, on-target signaling pathway is crucial for interpreting experimental results. GSK1521498, as a μ -opioid receptor inverse agonist, inhibits the canonical Gi/o-coupled signaling cascade.

μ-Opioid Receptor Signaling Pathway



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Caption: Simplified μ-opioid receptor signaling pathway inhibited by GSK1521498.

Data Summary

While specific quantitative data for off-target interactions of GSK1521498 is not publicly available, the following table summarizes its known on-target selectivity.

Receptor Subtype	Selectivity vs. μ-Opioid Receptor (Human)	Selectivity vs. µ-Opioid Receptor (Rat)
δ-Opioid Receptor (DOR)	> 10-fold	> 50-fold
к-Opioid Receptor (KOR)	> 10-fold	> 50-fold
Data derived from in vitro affinity assays.[2]		

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